4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE
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Overview
Description
4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with the molecular formula C22H27BrO2. It is known for its unique chemical structure, which includes a bromobenzyl group and a ditert-butylbenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-bromobenzyl alcohol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzyl alcohol and 3,5-ditert-butylbenzoic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Ester Hydrolysis: Products are 4-bromobenzyl alcohol and 3,5-ditert-butylbenzoic acid.
Oxidation: Products include carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl benzoate: Similar structure but lacks the ditert-butyl groups.
3,5-Ditert-butylbenzoic acid: Contains the ditert-butyl groups but lacks the bromobenzyl moiety.
Benzyl 3,5-ditert-butylbenzoate: Similar ester structure but lacks the bromine atom.
Uniqueness
4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the presence of both the bromobenzyl and ditert-butylbenzoate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C22H27BrO2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H27BrO2/c1-21(2,3)17-11-16(12-18(13-17)22(4,5)6)20(24)25-14-15-7-9-19(23)10-8-15/h7-13H,14H2,1-6H3 |
InChI Key |
OGQSTVIWQAJSSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Br)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
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